

# Protocol for Assessing Ampelopsin F Effects on Mitochondrial Function

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## Compound of Interest

Compound Name: *Ampelopsin F*

Cat. No.: *B12324271*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides a detailed protocol for assessing the effects of **Ampelopsin F**, also known as Dihydromyricetin (DHM), on mitochondrial function. **Ampelopsin F**, a natural flavonoid, has demonstrated potential in modulating mitochondrial bioenergetics and dynamics. [1] This protocol outlines key in vitro assays to quantify changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, cellular ATP levels, oxygen consumption rate, and the expression of apoptosis-related proteins. Furthermore, it describes the underlying signaling pathways, particularly the AMPK/SIRT1/PGC-1 $\alpha$  axis, through which **Ampelopsin F** is proposed to exert its effects.

## Introduction to Ampelopsin F and Mitochondrial Function

Mitochondria are central to cellular metabolism, energy production, and apoptosis.[2] Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a critical target for therapeutic intervention. **Ampelopsin F** is a flavonoid with a variety of biological activities, including antioxidant and anti-inflammatory properties.[3] Emerging evidence suggests that **Ampelopsin F** can modulate mitochondrial function by enhancing mitochondrial biogenesis, improving mitochondrial membrane potential, and reducing oxidative stress.[1] In some contexts, such as cancer cells, **Ampelopsin F** has been shown to induce apoptosis through

the mitochondrial pathway by disrupting mitochondrial membrane potential and increasing ROS production.[4][5]

## Key Mitochondrial Parameters and Assays

A comprehensive assessment of **Ampelopsin F**'s effects on mitochondrial function involves the evaluation of several key parameters. The following table summarizes these parameters and the corresponding assays.

Parameter	Assay	Principle
Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )	JC-1 Assay	<p>The fluorescent dye JC-1 exhibits potential-dependent accumulation in mitochondria. In healthy cells with high <math>\Delta\Psi_m</math>, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low <math>\Delta\Psi_m</math>, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.<a href="#">[6]</a><a href="#">[7]</a><a href="#">[8]</a></p>
Reactive Oxygen Species (ROS) Production	DCFH-DA Assay	<p>2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An increase in fluorescence intensity is proportional to the level of intracellular ROS.<a href="#">[9]</a><a href="#">[10]</a></p>
Cellular ATP Levels	Luciferase-Based ATP Assay	<p>This assay quantifies ATP based on the luciferin-luciferase reaction. Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is</p>

directly proportional to the ATP concentration.[\[11\]](#)

Oxygen Consumption Rate (OCR)

Seahorse XF Mito Stress Test

This assay measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), key parameters of mitochondrial function such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Apoptosis-Related Protein Expression

Western Blotting

This technique is used to detect and quantify the expression levels of key proteins involved in the mitochondrial apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, as well as executioner caspases like Caspase-3.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Quantitative Data on Ampelopsin F (DHM) Effects

The following tables summarize quantitative data on the effects of **Ampelopsin F** (Dihydromyricetin, DHM) on various mitochondrial parameters, as reported in the literature.

Table 1: Effect of DHM on Cellular ATP and ROS Levels in HepG2 Cells[\[11\]](#)

Treatment	Concentration (μM)	Duration (h)	Intracellular ATP Level (Relative to Control)	Intracellular ROS Level (Relative to Control)
Control	0	24	1.00	1.00
DHM	10	24	~0.85	~0.70
DHM	50	24	~0.60	~0.45
DHM	100	24	~0.40	~0.25

Table 2: Effect of DHM on Apoptosis-Related Protein Expression

Cell Line	Treatment	Concentration	Bax/Bcl-2 Ratio (Fold Change vs. Control)	Cleaved Caspase-3 (Fold Change vs. Control)	Reference
JAr Cells	DHM (48h)	100 mg/L	~2.5	-	[17]
HepG2 Cells	DHM (12h)	150 μM	-	-	[4]
Peri-infarct Cortex	DHM	-	↓ (~0.5 vs. MCAo)	↓ (~0.4 vs. MCAo)	[20]
Hepatoblastoma Cells	DHM (24h)	50-75 μM	↑	↑	[5]

Note: "-" indicates data not explicitly provided in a quantifiable format in the cited source.

## Experimental Protocols

### Assessment of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) using JC-1

- Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

- **Treatment:** Treat cells with various concentrations of **Ampelopsin F** (DHM) for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
- **JC-1 Staining:** Prepare a 2  $\mu\text{M}$  JC-1 working solution in pre-warmed cell culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
- **Incubation:** Incubate the plate at 37°C in a CO2 incubator for 30 minutes.
- **Washing:** Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
- **Fluorescence Measurement:** Measure the fluorescence intensity using a fluorescence plate reader. Read the green fluorescence (monomers) at an excitation/emission of ~485/529 nm and the red fluorescence (J-aggregates) at an excitation/emission of ~530/590 nm.[\[6\]](#)[\[7\]](#)
- **Data Analysis:** Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

## Measurement of Intracellular ROS using DCFH-DA

- **Cell Culture and Treatment:** Follow steps 1 and 2 from the JC-1 protocol. Include a positive control for ROS induction (e.g.,  $\text{H}_2\text{O}_2$ ).
- **DCFH-DA Staining:** Prepare a 10  $\mu\text{M}$  DCFH-DA working solution in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA solution at 37°C for 30 minutes in the dark.[\[11\]](#)
- **Washing:** Wash the cells twice with PBS.
- **Fluorescence Measurement:** Measure the fluorescence intensity at an excitation/emission of ~485/530 nm using a fluorescence plate reader.
- **Data Analysis:** Normalize the fluorescence intensity of treated cells to that of the control cells to determine the relative change in ROS production.

## Quantification of Cellular ATP Levels

- **Cell Culture and Treatment:** Plate cells in a 96-well white, solid-bottom plate and treat as described previously.
- **Cell Lysis:** Lyse the cells according to the manufacturer's protocol of the chosen luciferase-based ATP assay kit.
- **Luciferase Reaction:** Add the luciferase reagent to the cell lysate.
- **Luminescence Measurement:** Immediately measure the luminescence using a plate-reading luminometer.
- **Data Analysis:** Generate a standard curve using known ATP concentrations. Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

## Analysis of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

- **Cell Seeding:** Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
- **Cartridge Hydration:** Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO<sub>2</sub> incubator at 37°C overnight.
- **Cell Preparation:** One hour before the assay, replace the growth medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO<sub>2</sub> incubator at 37°C.
- **Compound Loading:** Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors:
  - Port A: Oligomycin (inhibits ATP synthase)
  - Port B: FCCP (an uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential)

- Port C: Rotenone/Antimycin A (complex I and III inhibitors, respectively, to shut down mitochondrial respiration)
- Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol.
- Data Analysis: The Seahorse XF software will calculate the OCR at baseline and after each compound injection. From these measurements, the following parameters can be derived: basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.

## Western Blot Analysis of Apoptosis-Related Proteins

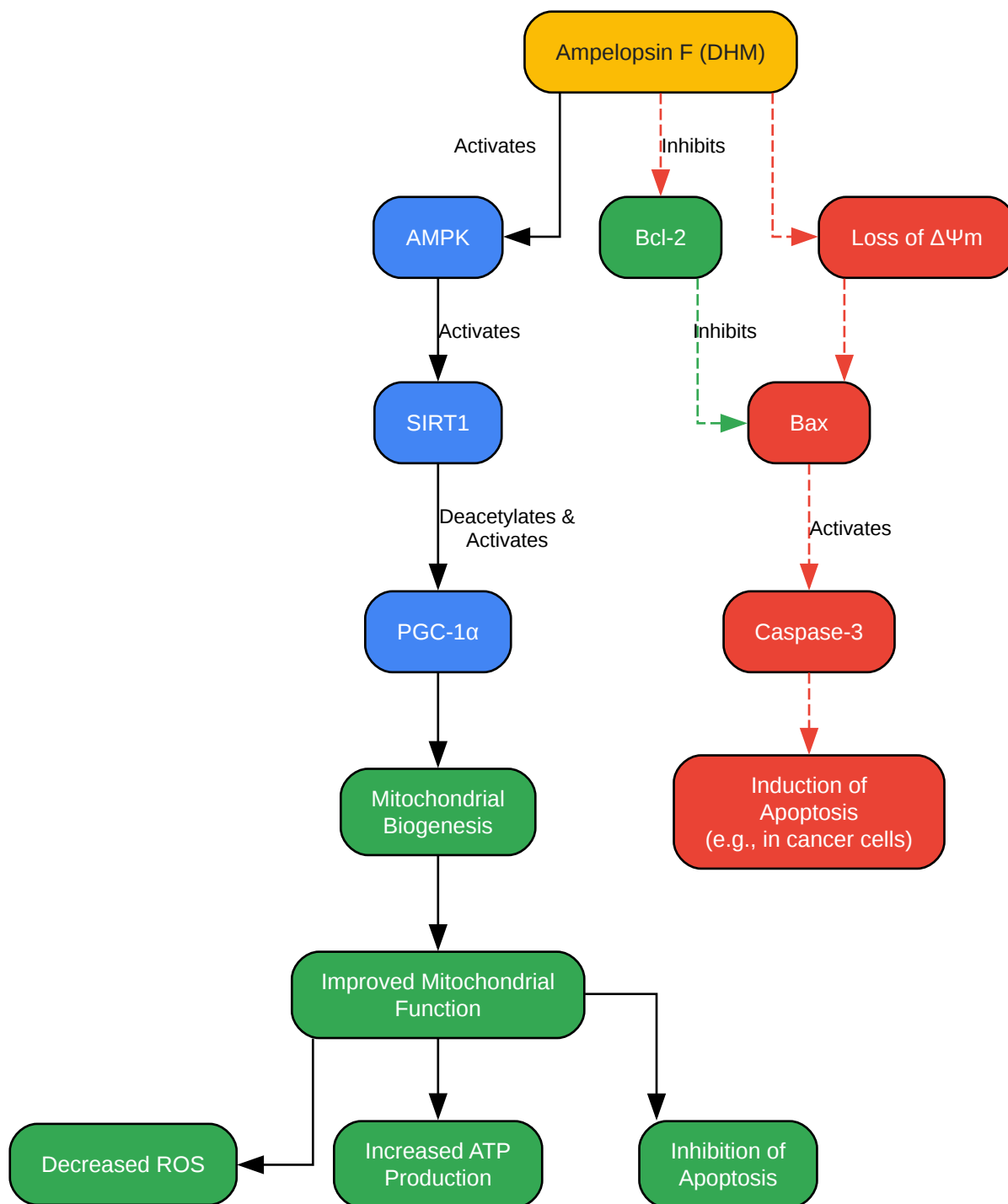
- Cell Culture and Treatment: Culture and treat cells with **Ampelopsin F** as desired.
- Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g.,  $\beta$ -actin or GAPDH).
- Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.

## Signaling Pathways Modulated by Ampelopsin F

**Ampelopsin F** has been shown to modulate the AMP-activated protein kinase (AMPK)/Sirtuin-1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 $\alpha$ )



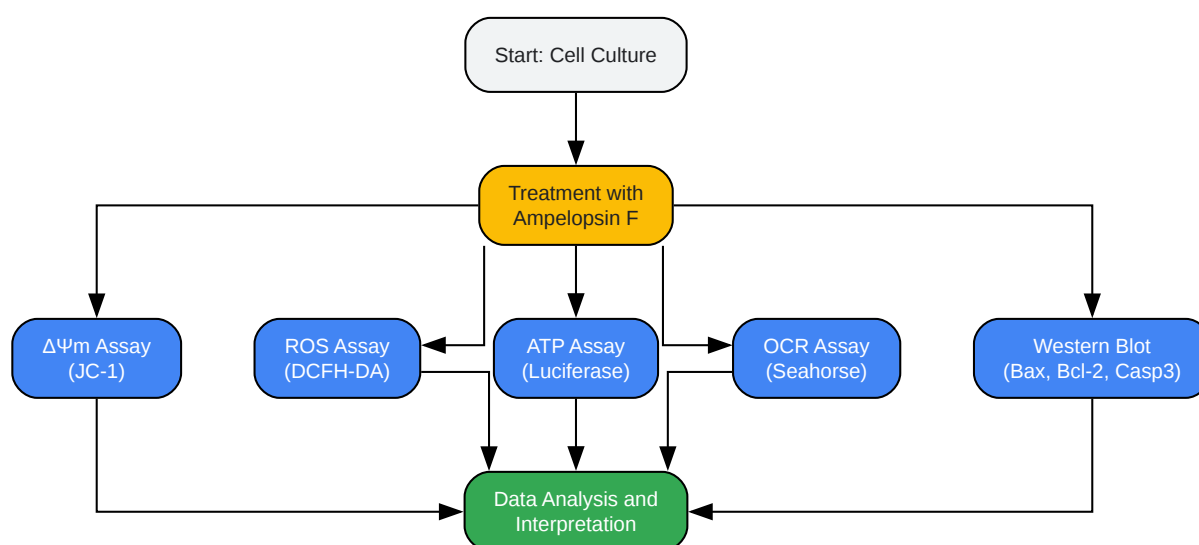
signaling pathway, which plays a crucial role in regulating mitochondrial biogenesis and function.[22][23][24]



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Caption: **Ampelopsin F** signaling in mitochondrial function.

The diagram above illustrates the proposed mechanism of action of **Ampelopsin F** on mitochondrial function. In many cell types, **Ampelopsin F** activates the AMPK/SIRT1/PGC-1 $\alpha$  pathway, leading to enhanced mitochondrial biogenesis and improved function.[22][23][24] This results in beneficial effects such as reduced ROS production and increased ATP synthesis. However, in certain contexts, particularly in cancer cells, **Ampelopsin F** can induce apoptosis by promoting the loss of mitochondrial membrane potential, downregulating the anti-apoptotic protein Bcl-2, and activating the pro-apoptotic protein Bax and downstream caspases.[4][5]



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Caption: Experimental workflow for assessing **Ampelopsin F** effects.

The experimental workflow begins with cell culture, followed by treatment with **Ampelopsin F**. A battery of assays is then performed to assess various aspects of mitochondrial function. The data from these assays are subsequently analyzed to provide a comprehensive understanding of the compound's effects.

## Conclusion

This protocol provides a robust framework for researchers to investigate the effects of **Ampelopsin F** on mitochondrial function. By employing a multi-assay approach, a

comprehensive profile of the compound's impact on mitochondrial bioenergetics, oxidative stress, and apoptosis can be generated. The provided quantitative data and signaling pathway information serve as a valuable reference for experimental design and data interpretation. These methodologies are essential for elucidating the therapeutic potential of **Ampelopsin F** in various diseases associated with mitochondrial dysfunction.

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